

Comparative Spectroscopic Analysis: 4-Bromoisatoic Anhydride

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Compound of Interest

Compound Name: 4-Bromoisatoic anhydride

CAS No.: 76561-16-5

Cat. No.: B1279851

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(IUPAC: 7-Bromo-1H-benzo[d][1,3]oxazine-2,4-dione)[1][2][3][4]

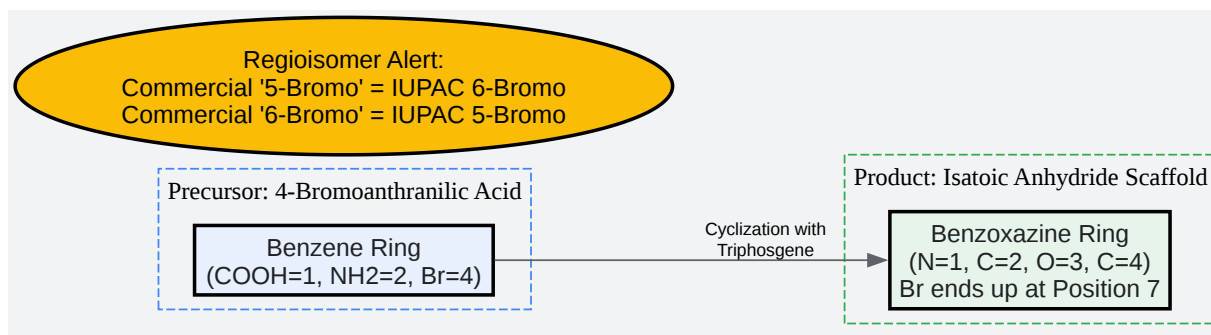
Executive Summary & Structural Logic

4-Bromoisatoic anhydride is a deactivated electrophile used to introduce a 7-bromo-quinazolinone scaffold.[1][2][3][4] Its analysis is complicated by the existence of regioisomers (5-bromo and 6-bromo derivatives) which arise from isomeric anthranilic acid impurities.[1][2][3][4]

- Commercial Name: **4-Bromoisatoic anhydride**[1][2][3][4]
- IUPAC Name: 7-Bromo-1H-benzo[d][1,3]oxazine-2,4-dione[1][2][3][4]
- CAS Number: 76561-16-5[1][2][3][4]
- Precursor: 2-Amino-4-bromobenzoic acid (4-Bromoanthranilic acid)[1][2][3][4]

Structural Numbering & Regioisomer Mapping

The confusion stems from retaining the "4-bromo" numbering of the anthranilic acid precursor.
[3] In the isatoic anhydride system, the nitrogen is position 1, and the carbonyls are 2 and 4.



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Figure 1: Transformation logic showing how 4-bromoanthranilic acid yields the 7-bromo isatoic anhydride derivative.

1H NMR Spectral Analysis

The 1H NMR spectrum in DMSO-d6 is the primary method for structural validation.[2][3] The 7-bromo substitution pattern creates a distinct AMX spin system (or ABX depending on field strength) for the aromatic protons.[3][4]

Experimental Parameters

- Solvent: DMSO-d6 (Crucial for solubility and preventing hydrolysis)[1][2][3][4]
- Frequency: 300 - 400 MHz[1][2][3][4]
- Concentration: ~10-15 mg/mL[1][2][3][4]
- Reference: TMS (0.00 ppm) or Residual DMSO (2.50 ppm)[3][4]

Signal Assignment (7-Bromo Isomer)

Position	Shift (δ ppm)	Multiplicity	Coupling Constant ()	Structural Insight
NH (1)	11.81	Broad Singlet	-	Highly deshielded amide proton; diagnostic of ring closure. [1] [2] [3] [4]
H-5	7.82	Doublet (d)	Hz	Most deshielded aromatic proton due to anisotropy of the C4 carbonyl. [3] [4] Ortho coupling to H-6. [1] [2] [3] [4]
H-6	7.41	Doublet of Doublets (dd)	Hz Hz	Located between H-5 and H-8. [1] [3] [4] Shows large ortho coupling and small meta coupling. [3] [4]
H-8	7.29	Doublet (d)	Hz	Shielded relative to H-5. [1] [2] [3] [4] Shows only meta coupling (no ortho neighbor). [3] [4]

Comparison with Regioisomers (Impurity Markers)

Distinguishing the 7-bromo isomer from potential 6-bromo or 5-bromo contaminants is vital.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Feature	7-Bromo (Target)	6-Bromo (Alternative)	5-Bromo (Alternative)
H-5 Signal	Doublet ()	Small Doublet ()	Absent (Substituted)
Coupling Pattern	One ortho (), one meta (), one mixed ().	Two meta/ortho mixed. H-5 is isolated. [1][2][3][4]	Three adjacent protons (d, t, d). [3][4] [5][6][7][8]
Key Distinction	Look for the large doublet at ~7.82 ppm (H-5). [1][2][3][4]	Look for a narrow doublet (H-5) at ~8.0 ppm. [1][2][3][4]	Look for a triplet at ~7.6 ppm (H-7). [1][2] [3][4]

13C NMR Spectral Analysis

The 13C NMR spectrum confirms the oxidation state of the carbons and the integrity of the anhydride ring. [3]

Predicted/Observed Shifts (DMSO-d6)

Carbon	Shift (δ ppm)	Assignment Logic
C-4	159.0 - 160.0	Ester/Amide-like carbonyl.[1] [2][3][4] Most deshielded.
C-2	146.0 - 148.0	Carbamate carbonyl.[1][2][3][4] Distinct from C-4.
C-8a	142.0 - 143.0	Quaternary aromatic C attached to N.
C-5	129.0 - 130.0	Correlates with H-5.[1][2][3][4] Deshielded by C=O.
C-7	126.0 - 128.0	C-Br (Ipso).[1][2][3][4] Often lower intensity.[3][4] Chemical shift is distinct due to Heavy Atom Effect.
C-6	125.0 - 126.0	Aromatic CH.
C-8	116.0 - 118.0	Aromatic CH ortho to N. Shielded.
C-4a	113.0 - 115.0	Quaternary bridgehead carbon.[1][2][3][4]

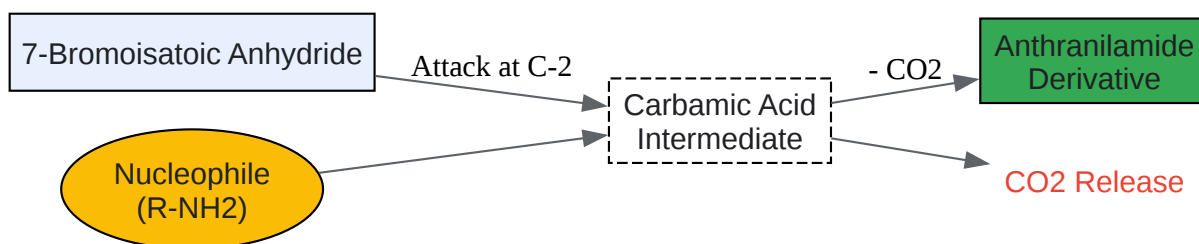
Diagnostic Check: The presence of two carbonyl signals (160 and 147 ppm) confirms the anhydride ring is intact.[3][4] Hydrolysis (ring opening) results in the loss of the C-2 signal and appearance of a carboxylic acid peak (~168 ppm).[3][4]

Performance & Reactivity Profile

When used as a reagent, **4-Bromoisatoic anhydride** exhibits distinct reactivity compared to the unsubstituted parent.[3]

Reactivity Workflow

The anhydride ring is susceptible to nucleophilic attack, primarily at the C-2 position, leading to ring opening and decarboxylation.



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Figure 2: Nucleophilic ring-opening pathway.^{[1][2][3][4]} The 7-bromo substituent exerts an electron-withdrawing effect (-I), slightly increasing the electrophilicity of C-2 compared to the unsubstituted anhydride.^{[1][2][4]}

Stability & Solubility^{[1][3][4]}

- Solubility: Low in non-polar solvents.^{[3][4]} Soluble in DMF, DMSO, and DMAc.^[3]
- Moisture Sensitivity: Moderate.^{[3][4]} Slowly hydrolyzes to 2-amino-4-bromobenzoic acid in the presence of moisture.^{[1][2][3][4]}
 - QC Tip: Check ¹H NMR for a broad singlet at ~13.0 ppm (COOH) and a shift in the aromatic region to detect hydrolysis.^{[3][4]}

Detailed Experimental Protocol: Synthesis & Analysis

Objective: Synthesis of analytical standard 7-Bromoisatoic anhydride from 2-amino-4-bromobenzoic acid.

- Reagents:
 - 2-Amino-4-bromobenzoic acid (1.0 eq)^{[1][2][3][4]}
 - Triphosgene (0.33 eq) or Phosgene (excess)^{[3][4]}
 - Solvent: Anhydrous Dioxane or THF^{[3][4]}

- Procedure:
 - Dissolve amino acid in dioxane under N₂ atmosphere.
 - Cool to 0°C. Add Triphosgene dropwise (dissolved in dioxane).
 - Reflux for 4–16 hours.^{[3][4]} The reaction becomes homogeneous then precipitates product.^{[3][4]}
 - Cool to RT, pour into ice water (to quench excess phosgene/HCl).
 - Filter the beige precipitate.^{[3][4]} Wash with Et₂O.^{[2][3][4]}
- Analytical Validation (Self-Validating Step):
 - Dissolve 10 mg in 0.6 mL DMSO-d₆.
 - Acquire 1H NMR (16 scans).^{[3][4]}
 - Pass Criteria:
 - NH peak present at >11.5 ppm.^{[3][4][9]}
 - H-5 doublet at ~7.8 ppm.^{[1][2][3][4][9]}
 - No broad COOH peak >12 ppm.^{[2][3][4]}

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